molecular formula C15H16N10 B6453330 9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine CAS No. 2548994-09-6

9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine

Cat. No.: B6453330
CAS No.: 2548994-09-6
M. Wt: 336.36 g/mol
InChI Key: LLZWVJPHJHDRCU-UHFFFAOYSA-N
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Description

9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of 6-chloropurine with 1-methylpiperazine under basic conditions, followed by further functionalization to introduce the 9-methyl group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for understanding purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine: Known for its anticancer activity.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular properties.

Uniqueness

9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine is unique due to its specific structural features and the presence of both purine and piperazine moieties. This combination allows it to interact with a diverse range of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-methyl-6-[4-(7H-purin-6-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-23-9-22-11-13(23)19-8-21-15(11)25-4-2-24(3-5-25)14-10-12(17-6-16-10)18-7-20-14/h6-9H,2-5H2,1H3,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZWVJPHJHDRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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